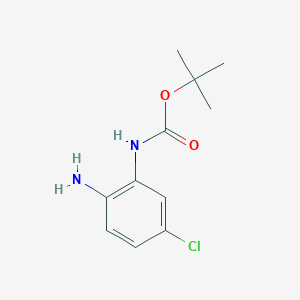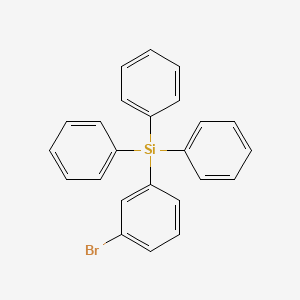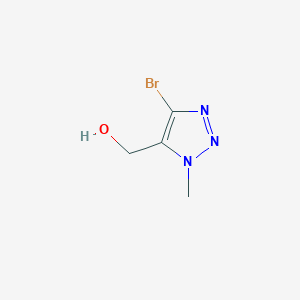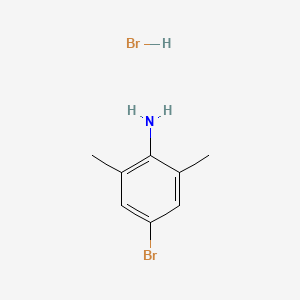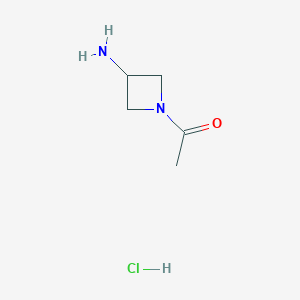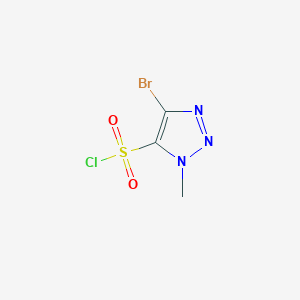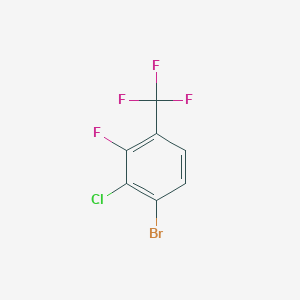![molecular formula C19H32O2 B1382122 (3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3,17-diol CAS No. 79037-33-5](/img/structure/B1382122.png)
(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3,17-diol
Übersicht
Beschreibung
(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a useful research compound. Its molecular formula is C19H32O2 and its molecular weight is 295.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „5ALPHA-ANDROSTAN-3ALPHA,17BETA-DIOL-16,16,17-D3“, mit Fokus auf einzigartige Anwendungen:
Krebsforschung
Diese Verbindung, auch bekannt als Dihydroandrosteron, hat gezeigt, dass sie das Zellwachstum von sieben Krebszelllinien hemmt, während sie eine schwache Toxizität auf normale Zelllinien zeigt. Dies deutet auf ein mögliches Einsatzgebiet in der gezielten Krebstherapie hin .
Neurosteroidforschung
Als ein Hauptmetabolit von Testosteron hat diese Verbindung Auswirkungen auf die Neurosteroidforschung. Sie wurde als Regulator der Gonadotropinsekretion impliziert und kann neurophysiologische Funktionen beeinflussen .
Endokrinologie
In der Endokrinologie wird diese Verbindung in Assays wie dem 5 alpha-Androstan-3 alpha 17 beta-diol Glucuronid 3 alpha-Diol G ELISA verwendet, der die Konzentration für verschiedene Forschungszwecke misst .
Entzündungsreaktion
Forschungsergebnisse haben gezeigt, dass dieses Androgen-Derivat die durch Tumornekrosefaktor-alpha und Lipopolysaccharid induzierten Entzündungsreaktionen in menschlichen Endothelzellen und in der Aorta von Mäusen hemmt, was für die kardiovaskuläre Forschung von Bedeutung sein könnte .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as 5ALPHA-ANDROSTAN-3ALPHA,17BETA-DIOL-16,16,17-D3, is the Estrogen receptor beta . This receptor plays a crucial role in many biological processes, including the regulation of the immune and central nervous systems, and the development and function of the cardiovascular system .
Mode of Action
The compound acts as an agonist for the Estrogen receptor beta . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell .
Pharmacokinetics
Like other steroid hormones, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The activation of the Estrogen receptor beta by the compound can lead to a variety of molecular and cellular effects. For instance, it has been suggested that the compound may inhibit the growth of certain cancer cell lines, showing potential anti-cancer properties .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other hormones, the pH of the environment, and the presence of specific enzymes or proteins that can interact with the compound .
Eigenschaften
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-IAUVTJTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


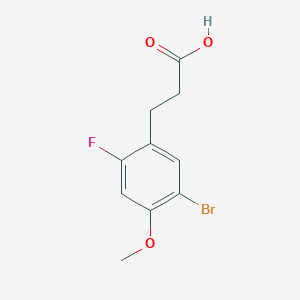
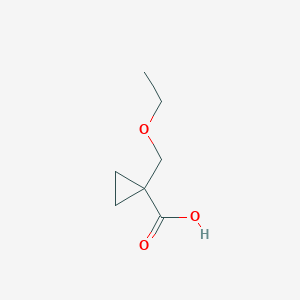
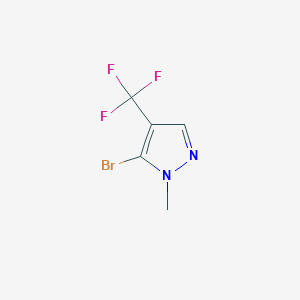
![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)
